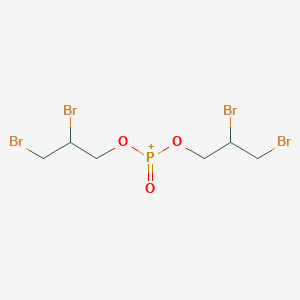

Bis(2,3-dibromopropoxy)(oxo)phosphanium

Description

Bis(2,3-dibromopropoxy)(oxo)phosphanium is a phosphonium salt characterized by a central phosphorus atom in the +5 oxidation state, bonded to two 2,3-dibromopropoxy groups and an oxo (O) group. Its structure can be represented as [(Br₂C₃H₄O)₂PO]⁺, where the 2,3-dibromopropoxy substituents introduce significant steric bulk and bromine-mediated reactivity.

Properties

CAS No. |

21661-76-7 |

|---|---|

Molecular Formula |

C6H10Br4O3P+ |

Molecular Weight |

480.73 g/mol |

IUPAC Name |

bis(2,3-dibromopropoxy)-oxophosphanium |

InChI |

InChI=1S/C6H10Br4O3P/c7-1-5(9)3-12-14(11)13-4-6(10)2-8/h5-6H,1-4H2/q+1 |

InChI Key |

IAHMGMRQIFMUJX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)O[P+](=O)OCC(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dibromopropoxy)(oxo)phosphanium typically involves the reaction of 2,3-dibromopropanol with a phosphorous oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include chloroform and methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromopropoxy)(oxo)phosphanium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphonate derivatives.

Reduction: Reduction reactions can yield phosphine oxides.

Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions often require the presence of a base to facilitate the nucleophilic attack .

Major Products Formed

The major products formed from these reactions include phosphonate esters, phosphine oxides, and various substituted phosphonium salts. These products have diverse applications in different chemical processes .

Scientific Research Applications

Bis(2,3-dibromopropoxy)(oxo)phosphanium has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphine oxides.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis(2,3-dibromopropoxy)(oxo)phosphanium exerts its effects involves its interaction with various molecular targets. The bromine atoms and phosphonium group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with metals, which are useful in catalysis .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Structural Analogues

Cyclophosphamide (CAS 6055-19-2)

- Structure: Contains a bis(2-chloroethyl)amino group tethered to an oxazaphosphorine ring .

- Key Differences :

- Cyclophosphamide is a neutral molecule with a cyclic structure, whereas Bis(2,3-dibromopropoxy)(oxo)phosphanium is a charged, acyclic phosphonium salt.

- Bromine substituents in the target compound may confer higher electrophilicity and environmental persistence compared to cyclophosphamide’s chlorine groups.

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)

- Structure: Neutral bis-phosphine ligand with two diphenylphosphino groups linked by a propane chain .

- Key Differences: The target compound’s brominated alkoxy groups contrast with the electron-rich, aromatic phosphino groups in 1,3-bis(diphenylphosphino)propane. Applications diverge: 1,3-Bis(diphenylphosphino)propane is a ligand in transition-metal catalysis, while the charged nature of this compound may limit its use in such roles .

Reactivity and Functional Properties

Electrophilicity and Stability

- Brominated alkoxy groups in this compound likely increase its electrophilicity compared to non-halogenated phosphonium salts (e.g., tetraphenylphosphonium bromide). This could enhance its reactivity in nucleophilic substitution or polymerization reactions.

- In contrast, cyclophosphamide’s stability under physiological conditions enables its prodrug activation in vivo, a property less relevant to the target compound .

Flame Retardancy Potential

- Brominated compounds like decabromodiphenyl ether are established flame retardants. The high bromine content (≈60% by mass) in this compound suggests similar utility, though thermal stability data are needed for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.